molecular formula C20H17N5O2S B2731076 1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole CAS No. 946302-60-9

1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole

Cat. No.: B2731076
CAS No.: 946302-60-9
M. Wt: 391.45
InChI Key: DRULYBOIXKTTBO-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focuses on the synthesis of isostructural thiazoles, including compounds with 1H-1,2,3-triazole rings. These compounds were synthesized in high yields, with their structures determined by single-crystal diffraction, indicating the planarity of the molecule apart from one of the fluorophenyl groups, which is roughly perpendicular to the plane of the rest of the molecule. This research provides insights into the structural aspects of triazole derivatives and their potential applications in various fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

Upmanyu, Kumar, Kharya, Shah, and Mishra (2011) synthesized a series of 1,2,4-triazole derivatives to evaluate their antimicrobial activities against various bacteria and fungi. These derivatives, synthesized from 4-nitrobenzoic acid, showed promising antimicrobial properties, highlighting the potential of triazole compounds in the development of new antimicrobial agents (Upmanyu, Kumar, Kharya, Shah, & Mishra, 2011).

π-Hole Tetrel Bonding Interactions

Ahmed, Yasin, Aziz, Khan, Tahir, Gil, and Frontera (2020) reported the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives featuring α-ketoester functionality and two phenyl substituents. Their study revealed the formation of self-assembled dimers in the solid state through O⋯π-hole tetrel bonding interactions, providing valuable information on the influence of nucleophilic/electrophilic properties of substituents on interaction energy (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Antifungal and Anticancer Properties

Badr and Barwa (2011) synthesized new series of fused 1,2,4-triazoles and evaluated their antimicrobial activity, particularly against Staphylococcus aureus. Selected compounds showing significant antibacterial properties were further assessed for their cytotoxicity against human cancer cell lines, indicating the potential of triazole derivatives in anticancer drug development (Badr & Barwa, 2011).

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-(4-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12-4-7-17(10-13(12)2)24-14(3)19(22-23-24)20-21-18(11-28-20)15-5-8-16(9-6-15)25(26)27/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRULYBOIXKTTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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